1-(Pyrazin-2-yl)ethanamine

Catalog No.
S789526
CAS No.
179323-60-5
M.F
C6H9N3
M. Wt
123.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Pyrazin-2-yl)ethanamine

CAS Number

179323-60-5

Product Name

1-(Pyrazin-2-yl)ethanamine

IUPAC Name

1-pyrazin-2-ylethanamine

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

InChI

InChI=1S/C6H9N3/c1-5(7)6-4-8-2-3-9-6/h2-5H,7H2,1H3

InChI Key

IIGXIHLJMZQHJY-UHFFFAOYSA-N

SMILES

CC(C1=NC=CN=C1)N

Synonyms

α-Methylpyrazinemethanamine; 1-(Pyrazin-2-yl)ethanamine; 1-(Pyrazin-2-yl)ethylamine

Canonical SMILES

CC(C1=NC=CN=C1)N

1-(Pyrazin-2-yl)ethanamine (CAS 179323-60-5) is a highly versatile, chiral heteroaryl-aliphatic amine utilized extensively as a building block in medicinal chemistry and advanced organic synthesis. Featuring an electron-deficient pyrazine core and a primary amine flanked by an alpha-methyl group, this compound serves as a critical precursor for synthesizing complex amides, ureas, and heterocyclic scaffolds. Its primary procurement value lies in its ability to simultaneously introduce a strong hydrogen-bond accepting ring system, tune the physicochemical properties (such as lowering logD) of a drug candidate, and provide a rigid stereochemical vector that enhances target binding affinity. It is commercially available in both racemic and enantio-pure forms, making it indispensable for structure-activity relationship (SAR) optimization and late-stage lead diversification [1].

Generic substitution of 1-(pyrazin-2-yl)ethanamine with closely related analogs often results in critical failures during drug development and process scale-up. Replacing it with a pyridine analog (1-(pyridin-2-yl)ethanamine) significantly increases the lipophilicity of the final molecule, potentially compromising aqueous solubility and altering metabolic clearance. Substituting it with the unbranched (pyrazin-2-yl)methanamine removes the alpha-methyl group, eliminating the chiral center and the steric bulk necessary to lock the molecule into its bioactive conformation, which frequently leads to a severe drop in target affinity. Furthermore, procuring the racemate instead of the specific (R)- or (S)-enantiomer necessitates complex, low-yield downstream chiral resolution and dilutes the pharmacological potency of the synthesized active pharmaceutical ingredient (API) [1].

Enantiomeric Purity and Target Potency

In the synthesis of targeted therapeutics, such as Vanin-1 inhibitors, the absolute stereochemistry of the alpha-methyl group is critical for target engagement. Studies have demonstrated that derivatives synthesized from the (S)-enantiomer of 1-(pyrazin-2-yl)ethanamine exhibit optimal binding, whereas substituting with the (R)-enantiomer results in a severe ~100-fold loss of potency in enzymatic inhibition assays [1].

Evidence DimensionTarget inhibition potency (IC50)
Target Compound Data(S)-enantiomer (high potency baseline)
Comparator Or Baseline(R)-enantiomer
Quantified Difference~100-fold reduction in potency for the R-enantiomer
ConditionsEnzymatic inhibition assay (Vanin-1)

Mandates the procurement of the stereopure enantiomer rather than the cheaper racemate to prevent the dilution of API efficacy and avoid complex downstream chiral separations.

Lipophilicity Reduction via Pyrazine Substitution

When optimizing the pharmacokinetic profile of a lead compound, substituting a pyridine ring with a pyrazine ring is a standard strategy to lower lipophilicity. The unsubstituted pyrazine core has a logP of approximately -0.26, compared to 0.65 for pyridine [1]. Incorporating 1-(pyrazin-2-yl)ethanamine instead of 1-(pyridin-2-yl)ethanamine significantly reduces the overall logD of the coupled product, enhancing aqueous solubility without adding molecular weight.

Evidence DimensionCore lipophilicity (logP)
Target Compound DataPyrazine core (logP ~ -0.26)
Comparator Or BaselinePyridine core (logP ~ 0.65)
Quantified Difference~0.9 log unit reduction in lipophilicity
ConditionsStandard calculated/experimental partition coefficients

Crucial for medicinal chemists needing to improve the aqueous solubility and reduce the non-specific binding of a drug candidate without changing the primary amine coupling vector.

Steric Locking of Amide Conformations

Compared to the unbranched (pyrazin-2-yl)methanamine, the presence of the alpha-methyl group in 1-(pyrazin-2-yl)ethanamine introduces significant steric bulk adjacent to the amine. Upon amide coupling, this methyl group restricts the rotational degrees of freedom (conformational locking), which heavily reduces the entropic penalty upon binding to sterically constrained target pockets [1].

Evidence DimensionRotational degrees of freedom / Binding entropy
Target Compound DataAlpha-methyl present (restricted rotation)
Comparator Or Baseline(Pyrazin-2-yl)methanamine (unrestricted rotation)
Quantified DifferenceIntroduction of a fixed chiral vector and reduced conformational flexibility
ConditionsAmide bond formation in drug scaffolds

Justifies selecting the ethanamine over the methanamine analog to achieve higher target affinity through pre-organization of the active pharmaceutical ingredient.

Electronic Modulation of Amine Reactivity

The pyrazine ring is highly electron-deficient compared to phenyl or even pyridine rings. This inductive electron-withdrawing effect lowers the pKa of the adjacent primary amine in 1-(pyrazin-2-yl)ethanamine compared to standard benzylic amines [1]. This altered basicity affects the physiological ionization state of the resulting drug and requires specific, high-efficiency coupling conditions (e.g., HATU/DIPEA) to achieve optimal yields during amide bond formation.

Evidence DimensionAromatic electron density and amine pKa
Target Compound DataPyrazine (two strongly electronegative nitrogens)
Comparator Or Baseline1-Phenylethanamine (neutral phenyl ring)
Quantified DifferenceLowered primary amine pKa and reduced nucleophilicity
ConditionsStandard amide coupling reactions

Informs process chemists that specialized coupling reagents may be necessary, and highlights the compound's value in tuning the basicity of the final API.

Synthesis of Stereospecific Enzyme Inhibitors

Directly leveraging the ~100-fold potency difference between enantiomers, the stereopure forms of 1-(pyrazin-2-yl)ethanamine are the right choice for synthesizing highly specific enzyme inhibitors (such as Vanin-1 modulators) where chiral recognition in the binding pocket is absolute [1].

Lead Optimization for Aqueous Solubility

Where late-stage drug candidates suffer from poor aqueous solubility or high non-specific binding, substituting a pyridine or phenyl building block with 1-(pyrazin-2-yl)ethanamine is the optimal choice to significantly lower the logD profile while maintaining the primary amine coupling vector [2].

Conformationally Restricted Pharmacophore Design

In SAR campaigns requiring rigidification of an amide bond to reduce entropic binding penalties, this compound is preferred over (pyrazin-2-yl)methanamine. The alpha-methyl group acts as a steric lock, pre-organizing the molecule into its bioactive conformation [3].

XLogP3

-0.9

Dates

Last modified: 08-15-2023

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